Dityrosine
Overview
Description
Synthesis Analysis
The efficient synthesis of dityrosine, alongside its derivatives trityrosine and pulcherosine, involves tandem Miyaura borylation-Suzuki coupling reactions. This methodology allows for the synthesis of protected dityrosine through the use of 3-iodotyrosine, followed by a global deprotection step to yield dityrosine. The synthesis process highlights the versatility of coupling reactions in generating complex tyrosine oligomers, indicating the synthetic accessibility of dityrosine for further study and application (Skaff, Jolliffe, & Hutton, 2005).
Molecular Structure Analysis
Dityrosine's molecular structure is characterized by the covalent linkage of two tyrosine residues through their phenolic groups, forming a dimeric compound. This unique structure confers specific physicochemical properties to dityrosine, such as enhanced stability and fluorescence, which are exploited in various analytical and biochemical assays to detect and quantify oxidative stress in biological samples (DiMarco & Giulivi, 2007).
Chemical Reactions and Properties
Dityrosine is known for its role as a biomarker of oxidative stress, formed through the reaction of tyrosyl radicals. These radicals can couple to yield dityrosine under oxidative conditions, which can be detected and quantified using various analytical techniques. The formation of dityrosine is a critical step in the cross-linking of structural proteins, contributing to their resistance against proteolytic and physicochemical damages. This cross-linking capability highlights the chemical reactivity of dityrosine in the context of protein stability and integrity (Malencik & Anderson, 2003).
Physical Properties Analysis
Dityrosine exhibits distinctive physical properties, including fluorescence, which has been leveraged for its detection in various biological matrices. The fluorescence characteristics of dityrosine, including emission and excitation spectra, provide valuable tools for the non-invasive assessment of oxidative stress and protein cross-linking in biological samples. Such properties enable the use of dityrosine as a fluorescent probe, facilitating studies on protein structure, function, and dynamics under oxidative conditions (Harms et al., 1997).
Chemical Properties Analysis
The chemical behavior of dityrosine under various conditions underscores its role as a stable cross-linking agent in proteins subjected to oxidative stress. Dityrosine's resistance to proteolytic degradation and its ability to contribute to the structural rigidity of protein assemblies are key aspects of its chemical properties. These characteristics are critical in understanding the role of dityrosine in aging, disease pathogenesis, and the mechanical properties of biomaterials designed for tissue engineering and medical applications (Partlow et al., 2016).
Scientific Research Applications
Biomarker for Oxidative Stress and Protein Damage
Dityrosine is a fluorescent molecule formed due to posttranslational processing and is commonly found in structural proteins. It confers resistance to proteolysis and physicochemical trauma, acting as a stabilizing crosslink in proteins. Significantly, dityrosine is recognized as a biomarker for oxidatively modified proteins in various conditions, including UV and gamma-irradiation, aging, and exposure to oxygen free radicals and peroxynitrite. It has been linked to pathologies like eye cataracts, atherosclerosis, acute inflammation, and Alzheimer's disease. Techniques like chromatographic separation followed by mass spectrometry have been used for its detection in biological samples (DiMarco & Giulivi, 2007).
Role in Post-Translational Protein Modification
Dityrosine also plays a role in the normal post-translational modification of specific structural proteins. It is proposed that the covalent modification of amino acids, such as the formation of dityrosine, serves as a marking step for protein degradation. This makes dityrosine a potential specific marker for studying oxidative stress and selective proteolysis in proteins (Giulivi, Traaseth, & Davies, 2003).
Impact on Thyroid Hormone Function
Dityrosine has been shown to interfere with thyroid hormone function, specifically thyroid hormone T3. It inhibits T3 binding to thyroid hormone receptors and suppresses TR-mediated transcriptional activation, affecting cytoprotection and energy metabolism at the cellular level. This antagonistic effect of dityrosine on T3 biofunction is significant for understanding dietary oxidized protein's impact on health (Ding et al., 2020).
Potential in Disease Target Discovery
Investigations into dityrosine's interaction with disease-related receptors have been conducted using inverse virtual screening and molecular docking. This research is vital for identifying novel targets for dityrosine in diseases, especially where high amounts are found in certain foodstuffs, impacting nutritional value. The study reveals dityrosine's potential in guiding future experimental assays in disease research (Wang, Yang, & Hu, 2018).
Detection in Atherosclerotic Lesions
Dityrosine has been detected in atherosclerotic lesions, indicating its role as a specific biomarker for protein oxidation. A novel monoclonal antibody specific for protein dityrosine was developed, which reacted with dityrosine conjugates, providing a method for immunohistochemical detection in pathological conditions like atherosclerosis (Kato et al., 2000).
Safety And Hazards
- Dityrosine is not considered toxic, but its long-term effects are not well understood.
- As with any protein modification, excessive dityrosine formation may disrupt protein function.
Future Directions
- Further research is needed to elucidate the biological significance of dityrosine crosslinking.
- Developing sensitive and specific detection methods for dityrosine in biological samples.
- Investigating potential therapeutic implications of dityrosine modulation.
properties
IUPAC Name |
2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALFHMKVSJFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318376 | |
Record name | Dityrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dityrosine | |
CAS RN |
980-21-2 | |
Record name | Dityrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=980-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dityrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dityrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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